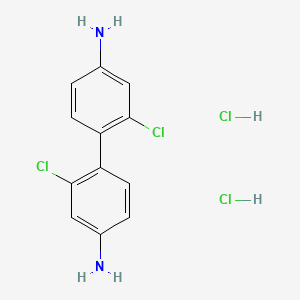
2,2'-Dichlorobenzidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dichlorobenzidine dihydrochloride: is an organic compound with the formula C12H10Cl2N2·2HCl. It is a chlorinated derivative of benzidine and is primarily used as an intermediate in the production of pigments and dyes. The compound appears as a white to pale yellow crystalline solid and is known for its role in the synthesis of diarylide yellow pigments, which are widely used in printing inks .
准备方法
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine dihydrochloride is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of a mineral acid, such as sulfuric acid, to yield 2,2’-dichlorobenzidine .
Industrial Production Methods: In industrial settings, the continuous preparation of 2,2’-dichlorobenzidine dihydrochloride involves treating 2,2’-dichlorohydrazobenzene with aqueous sulfuric acid in the presence of an alkali metal salt of an alkyl polyglycol ether sulfate. The reaction is carried out at temperatures ranging from 20°C to 50°C. The resulting suspension is then diluted with water and heated to 90°C to 95°C. Finally, hydrochloric acid is added to precipitate the 2,2’-dichlorobenzidine dihydrochloride .
化学反应分析
Types of Reactions: 2,2’-Dichlorobenzidine dihydrochloride undergoes various chemical reactions, including:
Reduction: The initial reduction of 2-nitrochlorobenzene to 2,2’-dichlorodiphenylhydrazine.
Benzidine Rearrangement: The rearrangement of 2,2’-dichlorodiphenylhydrazine to 2,2’-dichlorobenzidine.
Diazotization: The formation of diazonium salts from 2,2’-dichlorobenzidine, which can then be coupled with other compounds to form pigments.
Common Reagents and Conditions:
Reduction: Zinc in a basic medium.
Benzidine Rearrangement: Mineral acids such as sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
科学研究应用
2,2’-Dichlorobenzidine dihydrochloride has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of pigments and dyes.
Medicine: Research is conducted to understand its toxicological effects and potential health risks.
作用机制
The mechanism of action of 2,2’-dichlorobenzidine dihydrochloride involves its interaction with cellular components, leading to potential carcinogenic effects. The compound can form reactive intermediates that bind to DNA, causing mutations and potentially leading to cancer. Studies have shown that it can induce tumors in various animal models, highlighting its carcinogenic potential .
相似化合物的比较
3,3’-Dichlorobenzidine: Another chlorinated derivative of benzidine, used similarly in pigment production.
Benzidine: The parent compound, known for its use in dye production but also for its carcinogenic properties.
Uniqueness: 2,2’-Dichlorobenzidine dihydrochloride is unique due to its specific chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .
属性
CAS 编号 |
5742-07-4 |
|---|---|
分子式 |
C12H12Cl4N2 |
分子量 |
326.0 g/mol |
IUPAC 名称 |
4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H |
InChI 键 |
MXGDOEMKIIIVRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
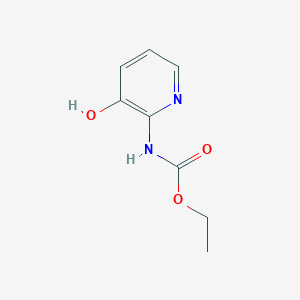
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
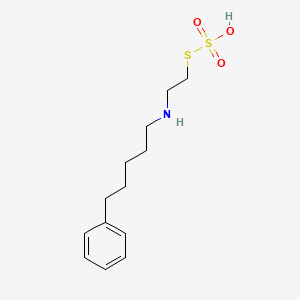
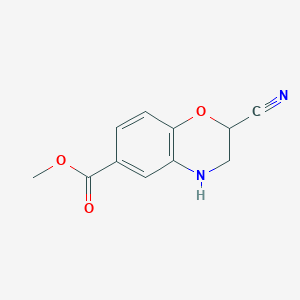
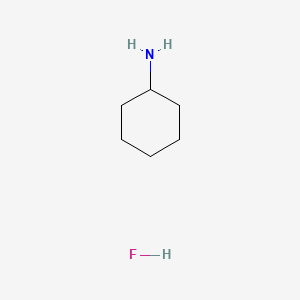
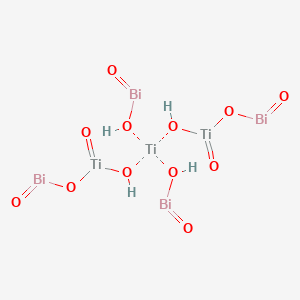
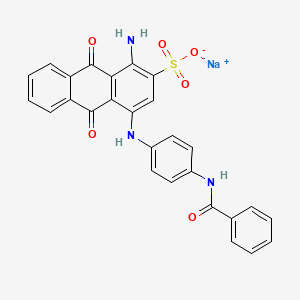
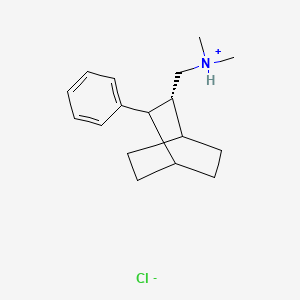
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
